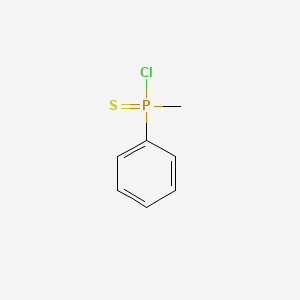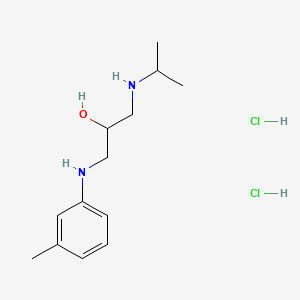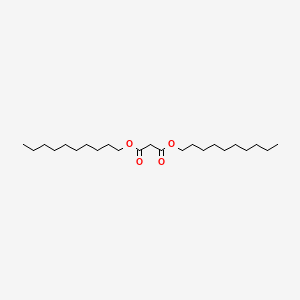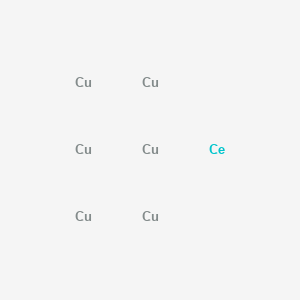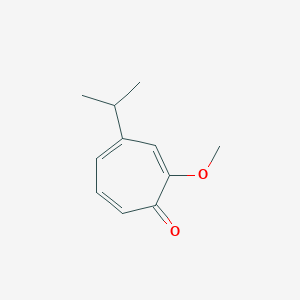
1,2-Dimethylcyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms on adjacent carbon atoms are replaced by methyl groups. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclooctane can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctane using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
化学反応の分析
Types of Reactions: 1,2-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), metal catalysts (palladium, platinum)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclooctanes
科学的研究の応用
1,2-Dimethylcyclooctane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the conformational analysis and stereochemistry of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.
Industry: It is used as an intermediate in the synthesis of other organic compounds and materials.
作用機序
The mechanism of action of 1,2-dimethylcyclooctane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems.
類似化合物との比較
1,2-Dimethylcyclooctane can be compared with other similar compounds, such as:
Cyclooctane: The parent compound without methyl substitutions.
1,1-Dimethylcyclooctane: A structural isomer with both methyl groups on the same carbon atom.
1,2-Dimethylcyclohexane: A smaller ring analog with similar methyl substitutions.
Uniqueness: this compound is unique due to its specific ring size and methyl substitution pattern, which influence its chemical reactivity and physical properties
特性
CAS番号 |
13151-94-5 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
1,2-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |
InChIキー |
OJGUADSLWNGMCA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


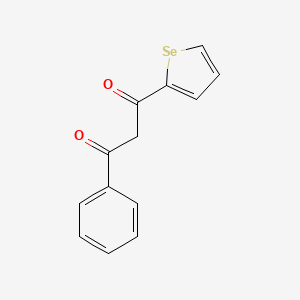
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
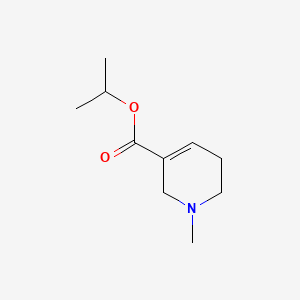
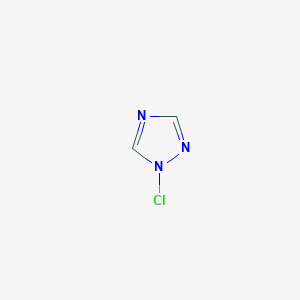
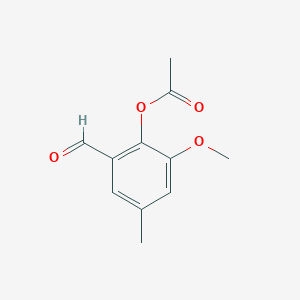
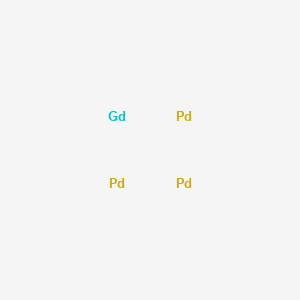
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
